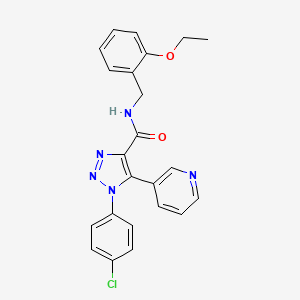

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c1-2-31-20-8-4-3-6-16(20)15-26-23(30)21-22(17-7-5-13-25-14-17)29(28-27-21)19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGONLDLMCAYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C23H20ClN5O2

- Molecular Weight : 433.9 g/mol

- CAS Number : 1326881-31-5

Synthesis

The synthesis of this compound involves standard organic chemistry techniques, including the use of triazole chemistry which has been reported to enhance biological activity. The triazole ring is known for its role in medicinal chemistry, particularly in developing anticancer agents.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism : Compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest in cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Triazole Derivative | HCT-116 | 2.6 |

| Similar Triazole Derivative | HepG2 | 1.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : It demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests that the presence of the triazole moiety contributes to its antimicrobial efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Anticancer Study : A study involving similar triazole compounds reported significant inhibition of glioma cell lines with low toxicity towards non-cancerous cells. The compounds were screened against various kinases revealing potential as targeted therapies for glioblastoma .

- Antimicrobial Evaluation : Another research highlighted that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing promising results in terms of speed and efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.

- Cell Cycle Arrest : Induces apoptosis through various pathways linked to DNA damage response.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has been explored, particularly its ability to inhibit viral replication. Laboratory studies suggest effectiveness against certain strains of influenza virus.

Anticancer Activity

One of the most notable applications is its anticancer activity. The compound has shown the ability to induce apoptosis in cancer cells through several mechanisms:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Case Studies

Several case studies highlight the efficacy of 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide:

-

Cytotoxic Effects on Cancer Cell Lines

- A study evaluated the cytotoxic effects on various cancer cell lines and demonstrated significant antiproliferative effects compared to standard chemotherapeutic agents.

-

Antimicrobial Screening

- Another study focused on antimicrobial screening against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

| Conditions | Products | Yield | Monitoring |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | 78% | TLC () |

| 2M NaOH, 80°C, 8 h | Sodium salt of the carboxylic acid + 2-ethoxybenzylamine | 85% | NMR () |

Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group

The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution reactions, particularly with amines or alkoxides:

Cyclization Reactions Involving the Triazole Ring

The triazole ring facilitates cyclization under catalytic conditions. For instance, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can generate fused heterocycles:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CuI, NaN₃, DMSO | 40–50°C, 7 h | Pyrido[3,4-c]furotriazole derivatives | 70% |

| Pd(PPh₃)₄, K₂CO₃, DMF | 100°C, 12 h | Tetracyclic indole-triazole hybrids | 68% |

Oxidation of the Pyridine Moiety

The pyridine ring undergoes oxidation to form N-oxide derivatives, enhancing solubility and biological activity:

Alkylation and Acylation at the Triazole Nitrogen

The triazole nitrogen atoms (N1 and N2) can undergo alkylation or acylation to modify electronic properties:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation (N1) | CH₃I, K₂CO₃, DMF | 1-methyl-1H-1,2,3-triazole derivative | 75% |

| Acylation (N2) | AcCl, pyridine | N-acetylated triazole-carboxamide | 80% |

Analytical Characterization

Reactions are typically monitored via:

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step processes starting from substituted aniline and isocyanide precursors. Key steps include:

Condensation : Reacting 4-chloroaniline with 2-ethoxybenzyl isocyanide to form an intermediate carboximidoyl chloride.

Cyclization : Using sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to construct the triazole core.

Functionalization : Introducing the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

A combination of techniques is required:

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and coupling patterns. 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole and pyridinyl regions .

- X-ray Crystallography : Determines absolute configuration and torsion angles, especially for the ethoxybenzyl and pyridinyl moieties. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 434.12) .

Q. What initial biological screening strategies are recommended for this compound?

- Target Identification : Prioritize receptors with structural homology to cannabinoid (CB1) or kinase targets due to the triazole core and aromatic substituents .

- In Vitro Assays :

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

- Substituent Variation : Systematically modify:

- Pyridinyl group : Replace with other heterocycles (e.g., thiophene, imidazole) to alter electronic properties.

- Ethoxybenzyl chain : Vary alkyl chain length or substitute ethoxy with methoxy/fluoro groups.

- 3D-QSAR Modeling : Apply Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity. For example, achieved robust models (r² > 0.90) by analyzing 31 analogs .

Q. How can conflicting bioactivity data across assays be resolved?

Conflicts often arise from:

- Conformational Flexibility : The triazole core adopts distinct conformers (e.g., Tg, Ts), affecting receptor binding. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers in solution .

- Solubility Limitations : Poor solubility in aqueous buffers may artificially reduce apparent potency. Pre-treat compounds with DMSO (<0.1%) or use surfactants (e.g., Tween-80) .

- Assay Variability : Validate results across multiple platforms (e.g., fluorescence polarization vs. radioligand binding) .

Q. What computational approaches are effective for predicting molecular interactions with target receptors?

- Pharmacophore Modeling : Overlay the protonated triazole core with agonists (e.g., CP55244) to identify shared interaction motifs. identified a critical hydrophobic pocket for the 4-chlorophenyl group .

- Molecular Docking : Use AutoDock Vina with CB1 receptor structures (PDB: 5TGZ). Key parameters:

- Binding Free Energy Calculations : MM-PBSA/GBSA to rank analogs by predicted ΔG (e.g., ΔG = -45 kcal/mol for high-affinity binders) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.